2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol
Overview
Description
2-[1-(furan-2-ylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is a useful research compound. Its molecular formula is C16H18N4O2 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[1-(2-furylmethyl)-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl]ethanol is 298.14297583 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from related chemical structures, such as benzimidazole, benzoxazole, and benzothiazole derivatives, have been evaluated for their antimicrobial properties. These novel heterocycles demonstrated broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains including Candida albicans and Aspergillus niger. Their activity was comparable to standard drugs like Streptomycin and Fluconazole, indicating their potential as antimicrobial agents (Padalkar et al., 2014).
Photophysical and Thermal Properties
The same study also delved into the photophysical and thermal properties of these synthesized compounds. Understanding these properties is crucial for determining the stability and applicability of these compounds in various environments, potentially extending their applications beyond antimicrobial purposes (Padalkar et al., 2014).
Antifungal Activity
Another area of research focused on the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives to evaluate their antifungal activities against species of Candida, Aspergillus, and dermatophytes. Some compounds showed significant antifungal activities, suggesting their potential in developing new, less toxic, and more efficacious antifungal drugs (Khabnadideh et al., 2012).
Neuroprotective Effects
Research on triazinobenzimidazole derivatives, such as the compound FTBI, highlighted their role as potent A(2A) adenosine receptor antagonists. These compounds were tested for neuroprotective effects against dopaminergic neurotoxins in rat PC12 and human neuroblastoma SH-SY5Y cell lines. The results support the potential use of A(2A) adenosine receptor antagonists in treating dopaminergic degenerative diseases, including Parkinson's disease (Scatena et al., 2011).
Properties
IUPAC Name |
2-[1-(furan-2-ylmethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-8-7-18-11-19(10-13-4-3-9-22-13)16-17-14-5-1-2-6-15(14)20(16)12-18/h1-6,9,21H,7-8,10-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDSJXIMRTMFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CO4)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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